molecular formula C10H20BrCl B3257235 1-Bromo-10-chlorodecane CAS No. 28598-83-6

1-Bromo-10-chlorodecane

Cat. No.: B3257235
CAS No.: 28598-83-6
M. Wt: 255.62 g/mol
InChI Key: AMJBCNIDVLQCBR-UHFFFAOYSA-N
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Description

1-Bromo-10-chlorodecane (CAS 28598-83-6) is a linear alkane chain terminating in bromo- and chloro-functional groups, making it a valuable bifunctional reagent and building block in organic and polymer synthesis . With a molecular formula of C 10 H 20 BrCl and a molecular weight of 255.62 g/mol, it is characterized by low water solubility (approximately 1.4E-3 g/L at 25°C) and a density of about 1.171 g/cm³ . Its primary research value lies in its application as a hydrophobic spacer for the synthesis of surfactants, polymers, and complex organic molecules. The different reactivity of the halogen atoms allows for selective, step-wise reactions, enabling the construction of more complex architectures such as macrocycles, metal-organic complexes, and dendrimers. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-bromo-10-chlorodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrCl/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJBCNIDVLQCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-10-chlorodecane can be synthesized through a halogen exchange reaction. One common method involves the reaction of 1-decanol with phosphorus tribromide (PBr3) to form 1-bromodecane, followed by chlorination using thionyl chloride (SOCl2) to introduce the chlorine atom .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale halogenation processes. The use of automated reactors and controlled environments ensures high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 1 is more reactive than the chlorine atom at position 10 due to its lower bond dissociation energy and larger atomic radius, making it susceptible to Sₙ2 reactions . For example:

  • Grignard Reaction : Analogous to 1-bromo-5-chloropentane, 1-bromo-10-chlorodecane can react with diethyl oxalate in tetrahydrofuran (THF) under Grignard conditions (-25°C with PSIM-MgBr) to form α-keto esters. This reaction proceeds via magnesium insertion at the brominated terminal, followed by nucleophilic attack on the oxalate .

Reaction ComponentConditionsYield
This compoundTHF, PSIM-MgBr, -25°C~99%*

*Extrapolated from analogous 1-bromo-5-chloropentane reactivity .

Enzymatic Dehalogenation

Haloalkane dehalogenases (e.g., DhaA, LinB) show activity toward long-chain dihaloalkanes. While this compound is not explicitly tested, structurally similar substrates like 1,10-dichlorodecane exhibit moderate activity:

EnzymeSubstrateActivity (%)Notes
DhaA1,10-Dichlorodecane98Prefers ω-terminal Cl
LinB1,10-Dichlorodecane68Broad substrate tolerance

The bromine atom may alter binding efficiency, but the enzyme’s catalytic triad (Asp-His-Glu) likely hydrolyzes the terminal chlorine preferentially .

Elimination Reactions

Under strong bases (e.g., KOH/ethanol), dehydrohalogenation could occur, though steric hindrance from the long alkyl chain may limit β-hydrogen abstraction. Predicted products include:

  • 1-Chlorodec-1-ene (if Br⁻ is eliminated)

  • 9-Chlorodec-1-ene (if Cl⁻ is eliminated)

No experimental data exists for this compound, but analogous 1-bromoalkanes (e.g., 1-bromopentane) show >90% elimination yields under similar conditions .

Cross-Coupling Reactions

The bromine terminus is amenable to Suzuki-Miyaura coupling with aryl boronic acids. For example:

text
This compound + PhB(OH)₂ → 10-Chlorodec-1-ylbenzene + B(OH)₃

This reaction typically requires Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in DMF at 80°C .

Analytical Fragmentation Patterns

In GC-MS analysis, this compound fragments via:

  • Loss of C₄H₈Br⁺ (m/z 135)

  • Formation of stable carbocation intermediates (e.g., [C₁₀H₁₈Cl]⁺ at m/z 173) .

Fragment Ionm/zRelative Abundance (%)
C₄H₈Br⁺13585–87
C₁₀H₁₈Cl⁺17374–76

Scientific Research Applications

1-Bromo-10-chlorodecane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent in the study of biological processes involving halogenated compounds.

    Medicine: Research into its potential use in drug development is ongoing, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-10-chlorodecane involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes it a versatile compound for various substitution and elimination reactions. These reactions often proceed through the formation of carbocation intermediates, which then undergo further transformations .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-bromo-10-chlorodecane with structurally related bromo- and chloroalkanes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Solubility (Water)
This compound 28598-83-6 C₁₀H₂₂BrCl 237.65 1.171 1.4 × 10⁻³ g/L
1-Bromodecane 112-29-8 C₁₀H₂₁Br 221.18 ~1.06* Insoluble
1-Chlorodecane 1002-69-3 C₁₀H₂₁Cl 176.73 0.868 Insoluble
1-Bromododecane 143-15-7 C₁₂H₂₅Br 249.23 1.026 Insoluble
10-Bromo-1-decanol 53463-68-6 C₁₀H₂₁BrO 237.18 1.12 Slightly soluble

*Estimated based on homologous series trends.

Key Observations :

  • Halogen Influence: The dual halogenation in this compound increases its density compared to mono-halogenated analogs like 1-bromodecane and 1-chlorodecane. Bromine’s higher atomic mass contributes to this trend .
  • Chain Length : Longer chains (e.g., 1-bromododecane) exhibit higher molecular weights and densities but similar insolubility patterns .
  • Functional Groups: 10-Bromo-1-decanol’s hydroxyl group improves water solubility slightly compared to purely hydrophobic halocarbons .

Biological Activity

1-Bromo-10-chlorodecane is a halogenated organic compound with the molecular formula C₁₀H₂₀BrCl. This compound, which features both bromine and chlorine substituents on a decane backbone, has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science.

This compound is characterized by its unique structure, which influences its reactivity and biological interactions. The presence of halogen atoms typically enhances lipophilicity, affecting its absorption and distribution in biological systems.

PropertyValue
Molecular Weight237.63 g/mol
Boiling PointNot specified
SolubilityLow solubility in water
Log P (octanol/water)3.13

Research indicates that halogenated compounds like this compound may exhibit various biological activities, including antimicrobial, antifungal, and potential cytotoxic effects. The mechanisms often involve the disruption of cellular membranes or interference with metabolic pathways.

Antimicrobial Activity

A study conducted by researchers demonstrated the antimicrobial efficacy of several halogenated compounds against various bacterial strains. Although specific data on this compound was limited, similar compounds have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have indicated that halogenated alkanes can induce apoptosis through oxidative stress mechanisms. For instance, compounds with similar structures have been shown to activate caspase pathways leading to programmed cell death.

Case Studies

  • Study on Genotoxicity : In a comparative study of genotoxic effects among various alkyl halides, it was noted that compounds with longer carbon chains and multiple halogen substitutions exhibited higher genotoxic potential. While direct studies on this compound were not available, the findings suggest caution in its application due to potential DNA damaging effects.
  • Environmental Impact Assessment : Research assessing the environmental persistence of halogenated alkanes highlighted that compounds like this compound could contribute to bioaccumulation in aquatic ecosystems, raising concerns about ecological toxicity.

Research Findings

  • Dehalogenation Reactions : Recent studies have explored the dehalogenation of similar compounds using zinc as a reducing agent, indicating potential pathways for detoxification and bioremediation strategies involving this compound.
  • Synthesis and Applications : The synthesis of derivatives from this compound has been investigated for use in herbicide formulations, showcasing its versatility in agricultural applications.

Q & A

Basic: What safety protocols are critical when handling 1-Bromo-10-chlorodecane in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. For respiratory protection, employ NIOSH-approved P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .
  • Environmental Controls : Work in a fume hood to minimize inhalation risks, and ensure proper waste disposal to avoid drainage contamination .
  • First-Aid Measures : Immediate rinsing with water for 15 minutes upon skin/eye contact, followed by medical consultation .

Basic: What are the standard methods for synthesizing this compound with high purity?

Methodological Answer:

  • Synthesis Pathway : Use a two-step halogenation process: (1) Chlorination of decanol via thionyl chloride (SOCl₂) to form 10-chlorodecane, followed by (2) bromination using PBr₃ in anhydrous conditions to introduce the bromine moiety .
  • Purification : Employ fractional distillation (boiling point ~259°C, extrapolated from similar bromoalkanes ) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via GC-MS or ¹H/¹³C NMR .

Basic: How can researchers characterize the structural and physical properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Confirm molecular structure using NMR (¹H: δ 3.4–3.5 ppm for Br-C-H; δ 1.2–1.6 ppm for aliphatic chain) and FT-IR (C-Br stretch ~560 cm⁻¹, C-Cl ~725 cm⁻¹) .
  • Physical Properties : Measure density (~1.2 g/cm³, inferred from analogous bromo/chloroalkanes ) and melting point (predicted <0°C due to long alkyl chain ). Use differential scanning calorimetry (DSC) for thermal stability assessment .

Advanced: How can contradictions in reaction yields of this compound-mediated cross-coupling reactions be resolved?

Methodological Answer:

  • Variable Optimization : Systematically test catalyst systems (e.g., Pd vs. Cu), solvent polarity (THF vs. DMF), and temperature (25–80°C) to identify yield-limiting factors .
  • Statistical Analysis : Apply Design of Experiments (DoE) to model interactions between variables. Use ANOVA to pinpoint significant contributors to yield variance .
  • Mechanistic Studies : Conduct kinetic isotope effects (KIE) or Hammett plots to differentiate between SN2 vs. radical pathways .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution (SN2) reactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate transition states using software like Gaussian or ORCA to assess steric effects from the long alkyl chain .
  • Density Functional Theory (DFT) : Calculate activation energies for bromide displacement by nucleophiles (e.g., OH⁻ or CN⁻) to compare reaction feasibility .
  • Solvent Modeling : Incorporate continuum solvation models (e.g., COSMO-RS) to evaluate solvent effects on reaction kinetics .

Advanced: How can researchers design experiments to study the environmental persistence of this compound?

Methodological Answer:

  • Degradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor halogen dissociation via ion chromatography .
  • Ecotoxicology Assays : Use Daphnia magna or algae cultures to assess acute toxicity (LC50/EC50) under OECD guidelines .
  • Soil Mobility Analysis : Measure logP values (predicted ~4.7 ) and conduct column leaching tests to evaluate bioaccumulation potential .

Advanced: What strategies mitigate halogen exchange side reactions during this compound synthesis?

Methodological Answer:

  • Reaction Conditions : Use low temperatures (0–5°C) and anhydrous solvents (e.g., dry diethyl ether) to suppress Br/Cl interchange .
  • Catalyst Selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .
  • In Situ Monitoring : Track reaction progress via Raman spectroscopy to detect intermediate halide formation .

Advanced: How can contradictions in reported spectroscopic data for this compound be reconciled?

Methodological Answer:

  • Reference Standards : Compare spectra with certified analogs (e.g., 1-Bromooctadecane ) to validate peak assignments.
  • Collaborative Studies : Share raw data via repositories like ChemSpider for cross-validation.
  • Error Analysis : Investigate solvent impurities or instrumental calibration drift using control samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-10-chlorodecane
Reactant of Route 2
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1-Bromo-10-chlorodecane

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